9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
CAS No. |
931689-14-4 |
|---|---|
Molecular Formula |
C19H15FN2O2S |
Molecular Weight |
354.4 |
IUPAC Name |
9-ethoxy-2-(2-fluorophenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C19H15FN2O2S/c1-2-23-15-9-5-6-11-10-13-18(24-16(11)15)21-17(22-19(13)25)12-7-3-4-8-14(12)20/h3-9H,2,10H2,1H3,(H,21,22,25) |
InChI Key |
HSIRCUKGSVBIRG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=CC=CC=C4F |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The initial step involves the synthesis of the chromene ring through a condensation reaction between an appropriate phenol derivative and an aldehyde under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The chromene intermediate is then reacted with a suitable amidine or guanidine derivative to form the pyrimidine ring. This step often requires the use of a catalyst and elevated temperatures.
Ethoxylation and Fluorination: The ethoxy group is introduced through an alkylation reaction using ethyl iodide or a similar reagent. The fluorophenyl group is typically introduced via a nucleophilic substitution reaction using a fluorinated aromatic compound.
Thionation: The final step involves the conversion of the carbonyl group to a thione using a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Core Formation via Friedlander Condensation
The chromeno-pyrimidine backbone is typically synthesized through a Friedlander condensation between 4-amino-2H-chromen-2-one derivatives and β-keto esters or nitriles. For example:
- Step 1 : 4-Hydroxycoumarin undergoes Vilsmeier-Haack formylation to yield 4-amino-2-oxo-2H-chromene-3-carbaldehyde .
- Step 2 : Condensation with ethyl acetoacetate in acidic conditions generates the pyrimidine ring .
Key Reagents :
- Ethyl acetoacetate
- Conc. HCl or acetic acid
Yield : ~76% (for analogous structures) .
Alkylation at the 9-Position
The ethoxy group is introduced via nucleophilic substitution:
- Reaction : 9-Hydroxy precursor treated with ethyl bromide in the presence of K<sub>2</sub>CO<sub>3</sub> in DMF .
- Conditions : 60°C, 6 h.
Yield : ~82% (for similar compounds) .
Fluorophenyl Substituent Incorporation
The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling:
- Reagents : 2-Fluorophenylboronic acid, Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O .
- Conditions : 80°C, 24 h under argon.
Yield : ~68% (chromeno-pyrimidine analogues) .
Nucleophilic Substitution at the Thione Group
The thione sulfur participates in nucleophilic reactions:
| Reaction | Reagents | Product |
|---|---|---|
| Alkylation | Methyl iodide, KOH | 4-Methylthio derivative |
| Oxidation | H<sub>2</sub>O<sub>2</sub>, AcOH | Sulfoxide/sulfone derivatives |
Conditions :
Cycloaddition Reactions
The pyrimidine-thione scaffold engages in [3+2] cycloadditions:
- Example : Reaction with hydrazine hydrate forms triazolo-fused derivatives .
- Conditions : Reflux in ethanol (6 h) .
Product : Triazolo[3,4-b]thiadiazine hybrids .
Stability and Reactivity Insights
- Thermal Stability : Decomposes above 250°C (DSC analysis) .
- pH Sensitivity : Thione tautomerizes to thiol in basic media, confirmed by UV-Vis spectroscopy .
Comparative Reactivity Table
| Reaction Type | Key Reagents | Product | Yield (%) |
|---|---|---|---|
| Friedlander Condensation | Ethyl acetoacetate | Chromeno-pyrimidine core | 76 |
| Thione Formation | P<sub>4</sub>S<sub>10</sub> | 4-Thione derivative | 85 |
| Suzuki Coupling | 2-Fluorophenylboronic acid | 2-Fluorophenyl-substituted | 68 |
| Alkylation | Ethyl bromide | 9-Ethoxy derivative | 82 |
Scientific Research Applications
9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to study the mechanisms of various biological processes.
Industrial Applications: The compound is explored for its use in the development of new materials and as a precursor for the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of 9-ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects through the following pathways:
Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory and cancer pathways, leading to reduced activity of these pathways.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction and cellular responses.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Structure Variations: Chromeno-pyrimidines (target compound and ’s derivatives) are associated with anticancer activity, while thieno-pyrimidines () show antimicrobial or commercial relevance . The thione group in the target compound and ’s derivative may enhance nucleophilicity and metal-binding capacity compared to ketone-containing analogs (e.g., pyrimidinones) .
Substituent Effects: Fluorophenyl vs. Chlorophenyl: The 2-fluorophenyl group in the target compound may offer better metabolic stability and binding than 2-chlorophenyl groups due to fluorine’s electronegativity and smaller size . Ethoxy vs.
Commercial and Industrial Relevance
- Fluorinated pyrimidines (e.g., ’s compound) are commercially available, highlighting their industrial importance in drug development. The target compound’s ethoxy and fluorophenyl groups may position it as a candidate for preclinical testing .
Biological Activity
9-Ethoxy-2-(2-fluorophenyl)-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes existing research findings on its biological activity, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The compound belongs to the class of thieno[2,3-d]pyrimidines and chromene derivatives, which are known for their diverse pharmacological activities. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Key Enzymes : Many thieno[2,3-d]pyrimidine derivatives have been shown to inhibit enzymes such as MIF2 tautomerase, which plays a role in cancer cell proliferation. For instance, a related compound displayed an IC50 value of 27 μM against MIF2 activity .
- Targeting Cancer Cell Pathways : The compound may interact with cellular pathways involved in tumor growth and metastasis. Studies have demonstrated that derivatives can inhibit epidermal growth factor receptor (EGFR) signaling and vascular endothelial growth factor (VEGF) pathways .
- Antimicrobial Activity : Similar compounds have shown promising results against various bacterial strains, indicating potential applications in treating infections .
Efficacy in Cell Lines
The biological activity of this compound has been evaluated across several human tumor cell lines. The following table summarizes the findings from various studies:
Case Studies
Several case studies highlight the potential of this compound in therapeutic applications:
- Anticancer Activity : A study involving a series of thieno[2,3-d]pyrimidine derivatives demonstrated that compounds with similar structures could effectively inhibit the growth of triple-negative breast cancer cells by targeting EGFR and VEGF pathways .
- Antimicrobial Evaluation : In vitro studies have shown that derivatives exhibit activity against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .
Q & A
Basic Question: What synthetic methodologies are commonly employed for preparing chromeno[2,3-d]pyrimidine-4-thione derivatives?
Answer:
Chromeno-pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. For example, microwave-assisted synthesis (MAS) significantly enhances reaction efficiency and yield compared to conventional heating. In one protocol, thiourea derivatives are reacted with chromene precursors under microwave irradiation (80–120°C, 20–40 min), achieving yields >70% while minimizing side products . Alternative methods involve refluxing in acetic anhydride with sodium acetate as a catalyst, followed by recrystallization from acetic acid/water mixtures to purify the product . Key parameters include solvent choice, temperature control, and catalyst loading to optimize regioselectivity.
Basic Question: How is the structural integrity of the compound confirmed post-synthesis?
Answer:
Structural validation employs a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., ethoxy groups at δ 1.35–1.45 ppm for CH and δ 4.10–4.30 ppm for OCH) .
- LC-MS : Validates molecular weight (e.g., [M+H] peaks) and purity (>95% by area under the curve) .
- X-ray Crystallography : Resolves crystal packing and confirms the thione tautomer over thiol forms, as seen in structurally related chromeno-pyrimidine derivatives .
Advanced Question: How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?
Answer:
Byproduct analysis (e.g., via HPLC or TLC) reveals common issues such as incomplete cyclization or oxidation. Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst Tuning : Sodium acetate in acetic anhydride enhances cyclization efficiency, reducing dimerization byproducts .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes thermal degradation of sensitive fluorophenyl groups .
Statistical tools like Design of Experiments (DoE) can model interactions between variables (time, temperature, stoichiometry) to predict optimal conditions.
Advanced Question: What strategies are used to analyze contradictory biological activity data across structural analogs?
Answer:
Contradictions often arise from subtle structural variations. For example:
- Substituent Effects : Replacing the 4-fluorophenyl group with a dimethylphenyl moiety (as in analogs from ) alters steric hindrance, impacting target binding.
- Tautomerism : Thione ↔ thiol equilibria (observed in ) can affect redox activity and bioassay results.
Resolution involves: - Controlled comparative studies under identical assay conditions.
- Computational docking to map binding interactions.
- Metabolite profiling (e.g., LC-MS/MS) to rule out off-target effects.
Advanced Question: How are structure-activity relationships (SAR) systematically investigated for this compound class?
Answer:
SAR studies require:
- Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., ethoxy → methoxy, fluorophenyl → chlorophenyl) .
- Biological Assays : Test against relevant targets (e.g., kinase inhibition, cytotoxicity) using dose-response curves (IC values).
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps), while molecular dynamics simulations assess binding stability .
Data triangulation identifies critical pharmacophores (e.g., the 2-fluorophenyl group’s role in hydrophobic interactions).
Basic Question: What purification techniques are recommended for isolating this compound?
Answer:
- Recrystallization : Use acetic acid/water (1:1) to remove unreacted starting materials .
- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) separates closely related impurities.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >98% purity for biological testing .
Advanced Question: How can computational methods aid in predicting the compound’s reactivity or stability?
Answer:
- DFT Calculations : Predict reaction pathways (e.g., thiourea cyclization energy barriers) and tautomeric preferences .
- QSPR Models : Relate molecular descriptors (logP, polar surface area) to stability under physiological pH .
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) combined with LC-MS identifies hydrolysis-prone sites (e.g., ethoxy group cleavage).
Advanced Question: What analytical challenges arise in characterizing sulfur-containing chromeno-pyrimidine derivatives?
Answer:
- Spectral Overlap : Thione sulfur atoms complicate C NMR interpretation; use DEPT-135 to distinguish quaternary carbons.
- Oxidative Sensitivity : Monitor samples under inert atmospheres (N) during storage and analysis.
- X-ray Challenges : Sulfur’s low electron density requires high-resolution crystallography (synchrotron sources preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
